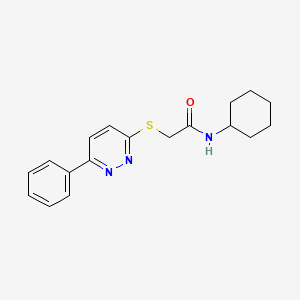

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexyl group, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage, making it an interesting subject for studies in organic chemistry and pharmacology.

Mécanisme D'action

Target of Action

A structurally similar compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-n-(3,5-difluorophenyl)acetamide, has been found to target the zikv ns5 rna-dependent rna polymerase .

Mode of Action

Based on the structurally similar compound mentioned above, it can be hypothesized that it may interact with its target through hydrogen bonding .

Result of Action

A structurally similar compound has been found to inhibit zikv replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenylpyridazin-3-yl sulfanyl acetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinyl ring can be reduced under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazinyl derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide: Similar structure but with a pyridinyl group instead of a phenyl group.

N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains an imidazo[2,1-b]thiazole scaffold.

Uniqueness

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a phenylpyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Activité Biologique

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that includes a cyclohexyl group, a pyridazine ring, and a thioether linkage, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2S, with a molecular weight of approximately 306.45 g/mol. The structure can be represented as follows:

The primary target of this compound is the Serine/threonine-protein kinase Pim-1 , which plays a crucial role in cell cycle regulation and apoptosis. The compound binds to the active site of Pim-1, potentially inhibiting its activity and thereby influencing cellular processes related to cancer progression and survival .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, the compound has shown dual inhibition of c-Met and Pim-1, both of which are critical targets in cancer therapy.

Antitubercular Activity

In addition to its antitumor effects, related compounds have shown promising antitubercular activity against Mycobacterium tuberculosis strains. Certain derivatives synthesized from this compound exhibited potent inhibitory effects, suggesting potential applications in the treatment of tuberculosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining how effectively the compound reaches its target sites within the body.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Cytotoxicity Assays : High-throughput screening assays conducted on various human tumor cell lines revealed that this compound exhibits cytotoxic effects, with IC50 values indicating significant potency against specific cancer types .

- Mechanistic Studies : Studies focusing on the mechanism of action highlighted that the compound's interaction with Pim-1 leads to downstream effects on signaling pathways associated with cell survival and proliferation.

- Comparative Analysis : A comparative analysis with other similar compounds indicated that modifications in the chemical structure could enhance biological activity, suggesting avenues for further drug development .

Propriétés

IUPAC Name |

N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-17(19-15-9-5-2-6-10-15)13-23-18-12-11-16(20-21-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVKJHTWBVHVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.